molecular formula C14H15FN4O5S B2431406 N-(2-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-2-oxoethyl)-3-fluorobenzenesulfonamide CAS No. 2034432-81-8

N-(2-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-2-oxoethyl)-3-fluorobenzenesulfonamide

Cat. No. B2431406
CAS RN: 2034432-81-8
M. Wt: 370.36
InChI Key: AMTRTSGFOMXNHC-UHFFFAOYSA-N
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Description

N-(2-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-2-oxoethyl)-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C14H15FN4O5S and its molecular weight is 370.36. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-2-oxoethyl)-3-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-2-oxoethyl)-3-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Copper-Catalyzed Intermolecular Aminoazidation of Alkenes

This study presents a novel methodology for vicinal amino azides transformation into valuable amine derivatives using copper catalysis. This technique employs commercially available N-fluorobenzenesulfonimide (NFSI) as a nitrogen-radical precursor, showcasing its utility in synthetic chemistry for generating compounds with complex structures and potential applications in medicinal chemistry and drug development (Bo Zhang & A. Studer, 2014).

Synthesis and Evaluation of Cyclooxygenase-2 Inhibitors

The research here focuses on the synthesis of benzenesulfonamide derivatives and their evaluation as cyclooxygenase-2 (COX-2) inhibitors. Introduction of a fluorine atom into the compound structure notably increased selectivity for COX-2 over COX-1, highlighting the role of fluorinated benzenesulfonamides in developing selective COX-2 inhibitors with potential therapeutic applications in inflammation and cancer (Hiromasa Hashimoto et al., 2002).

Antitumor Applications of Sulfonamide Derivatives

This segment of research delves into designing sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard to achieve potent antitumor agents with low toxicity. The synthesis approach and subsequent evaluation of these compounds reveal their high antitumor activity, emphasizing the role of sulfonamide derivatives in cancer therapy (Z. Huang, Z. Lin, & J. Huang, 2001).

Novel Antibacterial Agents

Research into 7-azetidinylquinolones has explored the effects of chirality on potency and in vivo efficacy against bacterial infections. The synthesis of chiral azetidinylquinolones for antibacterial applications illustrates the potential of utilizing specific molecular frameworks for developing new antibiotics (J. Frigola et al., 1995).

properties

IUPAC Name

N-[2-[3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl]-2-oxoethyl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O5S/c15-9-2-1-3-11(4-9)25(23,24)17-6-12(20)18-7-10(8-18)19-13(21)5-16-14(19)22/h1-4,10,17H,5-8H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTRTSGFOMXNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CNS(=O)(=O)C2=CC=CC(=C2)F)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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